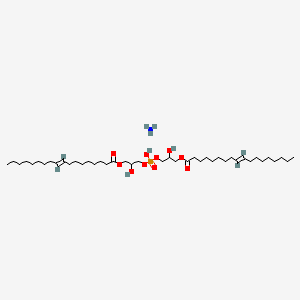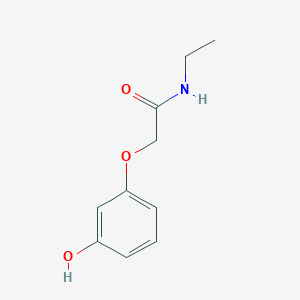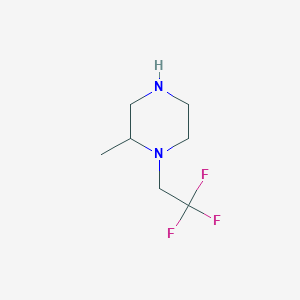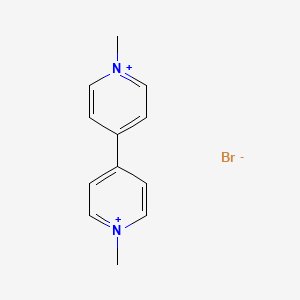
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carbonyl chloride group at the 5-position, a methyl group at the 1-position, and a thienyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- typically involves the reaction of 1-methyl-3-(2-thienyl)-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-methyl-3-(2-thienyl)-1H-pyrazole
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thienyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The pyrazole ring can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Amides and Esters: Formed via nucleophilic substitution at the carbonyl chloride group
Oxidized and Reduced Derivatives: Resulting from reactions at the thienyl group
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
1H-Pyrazole-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
1H-Pyrazole-5-carbonitrile: Features a nitrile group at the 5-position.
Uniqueness: 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- is unique due to the presence of the carbonyl chloride group, which imparts high reactivity towards nucleophiles
Eigenschaften
CAS-Nummer |
876316-45-9 |
|---|---|
Molekularformel |
C9H7ClN2OS |
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClN2OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3 |
InChI-Schlüssel |
RWNPHTCQXYXZQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)





